2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE
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Overview
Description
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic organic compound with the molecular formula C10H8Cl2N2S. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro- 1benzothieno[2,3-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydro- 1benzothieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
40277-35-8 |
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Molecular Formula |
C10H8Cl2N2S |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2 |
InChI Key |
CPWQCJFDDILDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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